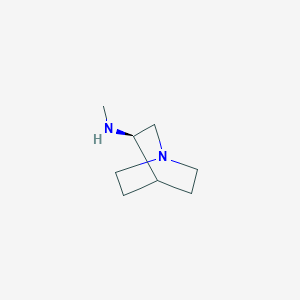







|
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.[CH:10](=O)C1C=CC=CC=1.O>C1(C)C=CC=CC=1>[CH3:10][NH:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1CN2CCC1CC2
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent is evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in 800 ml of methanol
|
|
Type
|
ADDITION
|
|
Details
|
15 g of potassium borohydride are added within 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture obtained
|
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with ethyl acetate (or with chloroform)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on sodium (or magnesium) sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1CN2CCC1CC2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |







|
REACTION_CXSMILES
|
[NH2:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.[CH:10](=O)C1C=CC=CC=1.O>C1(C)C=CC=CC=1>[CH3:10][NH:1][CH:2]1[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1
|


|
Name
|
|
|
Quantity
|
50 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1CN2CCC1CC2
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)=O
|
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 45 minutes
|
|
Duration
|
45 min
|
|
Type
|
CUSTOM
|
|
Details
|
formed
|
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent is evaporated
|
|
Type
|
DISSOLUTION
|
|
Details
|
the residue is dissolved in 800 ml of methanol
|
|
Type
|
ADDITION
|
|
Details
|
15 g of potassium borohydride are added within 3 hours
|
|
Duration
|
3 h
|
|
Type
|
CUSTOM
|
|
Details
|
Then the solvent is evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture obtained
|
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with ethyl acetate (or with chloroform)
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried on sodium (or magnesium) sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the filtrate is evaporated
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC1CN2CCC1CC2
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |